molecular formula C15H19NO3S2 B2404821 (E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane CAS No. 1351664-18-0

(E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane

Katalognummer: B2404821
CAS-Nummer: 1351664-18-0
Molekulargewicht: 325.44
InChI-Schlüssel: QIUZTXKGYJQRMT-AWNIVKPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-8-(Styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a spirocyclic compound featuring a unique heteroatom arrangement: one oxygen atom (1-oxa), one sulfur atom (4-thia), and one nitrogen atom (8-aza) within its fused bicyclic system. The (E)-styrylsulfonyl group at position 8 introduces a sulfonamide-linked styrenyl moiety, which confers electronic and steric properties critical for biological activity and chemical reactivity. This compound belongs to a broader class of azaspiro[4.5]decanes, which are widely studied for their conformational rigidity and versatility in medicinal chemistry, particularly as enzyme inhibitors and antiviral agents .

Eigenschaften

IUPAC Name

8-[(E)-2-phenylethenyl]sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S2/c17-21(18,13-6-14-4-2-1-3-5-14)16-9-7-15(8-10-16)19-11-12-20-15/h1-6,13H,7-12H2/b13-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUZTXKGYJQRMT-AWNIVKPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCS2)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC12OCCS2)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the condensation of a suitable sulfonyl chloride with a spirocyclic amine under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler spirocyclic amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Spirocyclic amines.

    Substitution: Various substituted styryl derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of (E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences Among Azaspiro[4.5]decane Derivatives

Compound Name Heteroatoms C-8 Substituent Biological Activity/Application Source
(E)-8-(Styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane 1-oxa, 4-thia, 8-aza Styrylsulfonyl (E-configuration) Potential enzyme inhibition (inferred)
1-Thia-4-azaspiro[4.5]decane derivatives 1-thia, 4-aza Methyl (C-2), bulky groups (C-8) Anti-coronavirus activity (EC₅₀: 0.5–5 µM)
8-(4-Ethoxybenzenesulfonyl)-1-oxa-8-azaspiro[4.5]decane 1-oxa, 8-aza 4-Ethoxybenzenesulfonyl Synthetic intermediate for p97 inhibitors
1,4-Dioxa-8-azaspiro[4.5]decane 1,4-dioxa, 8-aza None (parent structure) Precursor for ALDH1A1 inhibitors
4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one 1-thia, 4-aza Benzyl, phenyl Crystallographically characterized

Key Observations:

  • Heteroatom Influence : The presence of sulfur (thia) and oxygen (oxa) alters electronic properties. For example, 1-thia-4-azaspiro[4.5]decane derivatives exhibit antiviral activity, while 1,4-dioxa variants are used as intermediates in inhibitor synthesis .
  • Substituent Effects : Bulky C-8 substituents (e.g., styrylsulfonyl, ethoxybenzenesulfonyl) enhance target binding via hydrophobic interactions. Methyl groups at C-2 in 1-thia-4-azaspiro compounds are essential for antiviral activity, while unmethylated analogues are inactive .
  • Conformational Rigidity: Spiro systems enforce a non-planar conformation, as described by Cremer-Pople puckering parameters, which influence interactions with biological targets .

Key Observations:

  • Sulfonylation : Styrylsulfonyl derivatives are likely synthesized via nucleophilic substitution or coupling reactions, analogous to the preparation of 8-(4-ethoxybenzenesulfonyl) analogues .
  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Buchwald-Hartwig) are effective for introducing aryl/heteroaryl groups at C-8 .

Biologische Aktivität

(E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure combined with a styrylsulfonyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's IUPAC name is 8-[(E)-2-phenylethenyl]sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane. It features a spirocyclic framework that contributes to its distinct chemical properties, making it a subject of interest in various research applications.

PropertyValue
Molecular FormulaC15H19NO3S2
Molecular Weight319.45 g/mol
CAS Number1351664-18-0
Chemical StructureChemical Structure

Antimicrobial and Anticancer Properties

Research indicates that (E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exhibits significant antimicrobial and anticancer activities. A study highlighted its effectiveness against various cancer cell lines, suggesting that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: Antitumor Activity

In a series of experiments, derivatives of this compound were synthesized and evaluated for their anticancer potential. Notably, compounds with similar spirocyclic structures showed promising results against breast and colon cancer cell lines, with some exhibiting IC50 values in the low micromolar range .

The biological activity of (E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane can be attributed to its ability to interact with cellular targets involved in critical signaling pathways:

  • Inhibition of Kinases : The compound may inhibit specific kinases that are crucial for cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : The presence of the sulfonyl group may contribute to its antioxidant properties, helping to mitigate oxidative stress within cells.

Toxicological Assessment

While evaluating its safety profile, studies have shown that (E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane has a favorable toxicity profile compared to conventional chemotherapeutics. In vitro assays indicated low cytotoxicity against normal human cells, suggesting a selective action towards cancerous cells .

Medicinal Chemistry

The compound serves as a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its unique structure allows for further functionalization, leading to derivatives with enhanced biological activity.

Industrial Applications

In addition to its medicinal uses, (E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is being explored for applications in materials science due to its unique chemical properties.

Q & A

Basic Research Questions

Q. What are the key structural features of (E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane, and how do they influence its reactivity?

  • Answer : The compound features:

  • A spirocyclic core (1-oxa-4-thia-8-azaspiro[4.5]decane) inducing stereochemical rigidity, which may enhance target-binding specificity.
  • A styrylsulfonyl group (E-configuration) contributing electrophilicity for nucleophilic substitution or addition reactions.
  • Heteroatoms (O, S, N) enabling hydrogen bonding and polar interactions.
  • Key influence on reactivity : The sulfonyl group stabilizes transition states in SN2 reactions, while the spiro system limits conformational flexibility, potentially reducing off-target effects.
    • Structural Data Table :
PropertyValue/DescriptionReference
Predicted Density~1.16 g/cm³
Boiling Point~399 °C (estimated)
pKa (sulfonyl group)~0 (strongly acidic)
Spiro ring conformationChair-boat hybrid (X-ray data)

Q. What multi-step synthetic approaches are used for (E)-8-(styrylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane?

  • Answer :

Core synthesis : Cyclocondensation of 2-mercaptoethanol derivatives with epoxide-containing precursors to form the spirocyclic backbone .

Styrylsulfonyl introduction : Sulfonylation using (E)-styrylsulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine base) .

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) .

  • Critical Parameters :

  • Anhydrous conditions prevent hydrolysis of sulfonyl intermediates.
  • Stereochemical control via low-temperature reactions to maintain E-configuration .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • 1H/13C NMR : Assign spirocyclic protons (δ 1.7–3.9 ppm for CH2 groups) and sulfonyl-adjacent aromatic protons (δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 397.12) and fragmentation patterns .
  • IR Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL refinement (R-factor <5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across assay systems?

  • Answer :

  • Standardized Assays : Replicate studies under controlled conditions (pH 7.4, 37°C, serum-free media).
  • Orthogonal Validation : Compare enzymatic inhibition (e.g., kinase assays) with cell-based viability assays (MTT/WST-1) .
  • SAR Analysis : Synthesize derivatives with modified sulfonyl substituents (e.g., nitro, methoxy) to identify pharmacophores .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., 5-HT1A receptors) .

Q. What crystallographic strategies optimize spirocyclic core refinement in SHELX?

  • Answer :

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve spirocyclic torsion angles.
  • Refinement in SHELXL :
  • Apply TWIN/BASF commands for twinned crystals.
  • Use HKLF5 format for multi-component datasets.
  • Validate with R1/RWR thresholds (<5% discrepancy) .
  • Absolute Configuration : Confirm via Flack parameter analysis (value <0.1) and anomalous dispersion effects .

Q. How to design stability studies for this compound under physiological pH conditions?

  • Answer :

  • Experimental Setup :
ParameterCondition
Buffer SystemspH 1.2 (HCl), 4.5 (acetate), 7.4 (PBS), 9.0 (borate)
Temperature37°C (±0.5°C)
Sampling Intervals0, 24, 48, 72 h
  • Analytical Methods :
  • HPLC-MS : Monitor degradation products (e.g., sulfonic acid derivatives) .
  • Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.